3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate
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Overview
Description
3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate is a chemical compound known for its unique structure and properties It is composed of a phenyl ring substituted with a dimethylamino group and a carbamate group linked to a tetrachloroethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate typically involves the reaction of 3-(dimethylamino)phenol with tetrachloroethylidene isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the dimethylamino or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenyl carbamates .
Scientific Research Applications
3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: A related compound with a similar structure but lacking the carbamate and tetrachloroethylidene groups.
Tetrachloroethylidene carbamate: Another related compound with a similar carbamate structure but different substituents on the phenyl ring.
Uniqueness
3-(Dimethylamino)phenyl (tetrachloroethylidene)carbamate is unique due to its combination of a dimethylamino group, a phenyl ring, and a tetrachloroethylidene carbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
823190-58-5 |
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Molecular Formula |
C11H10Cl4N2O2 |
Molecular Weight |
344.0 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl] N-(1,2,2,2-tetrachloroethylidene)carbamate |
InChI |
InChI=1S/C11H10Cl4N2O2/c1-17(2)7-4-3-5-8(6-7)19-10(18)16-9(12)11(13,14)15/h3-6H,1-2H3 |
InChI Key |
PEBZPPQLNDDNDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N=C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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